Hydroxy Saxagliptin-15N,D2 Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

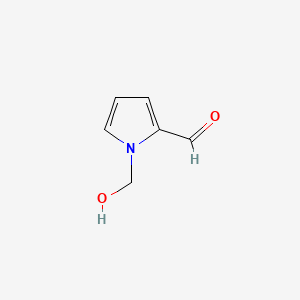

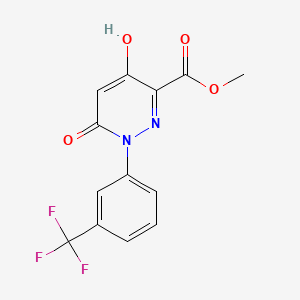

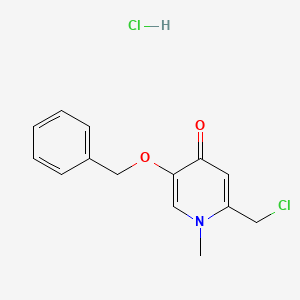

Hydroxy Saxagliptin-15N,D2 Hydrochloride is a labelled analogue of 5-Hydroxy Saxagliptin . It is an impurity of saxagliptin , which is a dipeptidyl peptidase-4 (DPP-4) inhibitor . It is used in various fields such as metabolic research, environmental studies, clinical diagnostics, and organic chemistry .

Molecular Structure Analysis

The molecular formula of Hydroxy Saxagliptin-15N,D2 Hydrochloride is C18H24D2ClN215NO3 . The IUPAC name is (1S,3S,5S)-2- [ (2S)-2-amino-2- (3,5-dihydroxy-1-adamantyl)acetyl]-6,6-dideuterio-2 azabicyclo [3.1.0]hexane-3- (15N)carbonitrile;hydrochloride .Physical And Chemical Properties Analysis

The molecular weight of Hydroxy Saxagliptin-15N,D2 Hydrochloride is 370.88 . Other specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Wissenschaftliche Forschungsanwendungen

LC-MS/MS Assay Development

- Application : A study by Batta et al. (2014) developed a liquid chromatography-tandem mass spectrometric (LC-MS/MS) assay for the simultaneous determination of saxagliptin and its active metabolite 5-hydroxy saxagliptin in human plasma. This method utilized stable labeled isotopes saxagliptin-15 N D2 and 5-hydroxy saxagliptin-15 N-D2 as internal standards.

Pharmacokinetics and Pharmacodynamics

- Application : Research by Boulton (2016) focused on the pharmacokinetics and pharmacodynamics of saxagliptin, a dipeptidyl peptidase-4 inhibitor used in type 2 diabetes treatment, highlighting its absorption, half-life, and metabolic pathways including the role of its active metabolite 5-hydroxy saxagliptin.

Compatibility with Pharmaceutical Excipients

- Application : A study by Gurav & Bhatia (2020) assessed the compatibility of saxagliptin with various pharmaceutical excipients, using a method for quantification of saxagliptin and its related substances by high-performance liquid chromatography.

Drug Metabolism and Disposition

- Application : Research conducted by Fura et al. (2009) evaluated the pharmacokinetics of saxagliptin in various species and its implications for human pharmacokinetics. The study focused on metabolism, elimination, and distribution of saxagliptin and its active metabolite.

In Vitro and In Vivo Metabolism

- Application : Su et al. (2012) characterized the in vitro and in vivo metabolism and disposition of saxagliptin in humans, detailing the formation of its major active metabolite, 5-hydroxy saxagliptin, and its clearance pathways.

Liquid Chromatography and Mass Spectrometry Method Development

- Application : A study by Xu et al. (2012) developed and validated a liquid chromatography and tandem mass spectrometry method to determine the concentrations of saxagliptin and its major active metabolite, 5-hydroxy saxagliptin, in human plasma.

Covalent Inhibition Mechanism

- Application : The research by Wang et al. (2019) explored the covalent inhibition mechanism of saxagliptin in the treatment of type 2 diabetes mellitus, focusing on its biochemical reactions at the active site of dipeptidyl peptidase-4.

Powder X-ray Diffraction Analysis

- Application : Kaduk et al. (2015) conducted powder X-ray diffraction of saxagliptin hydrochloride dihydrate to determine its crystal structure and properties, which is crucial for understanding its physical and chemical behavior in formulations.

Enzyme-Catalyzed Preparation for Saxagliptin

- Application : The study by Li et al. (2022) focused on the enzyme-catalyzed preparation of key chiral intermediates for saxagliptin, enhancing the production process efficiency for this diabetic drug.

Wirkmechanismus

Safety and Hazards

Eigenschaften

CAS-Nummer |

1309934-05-1 |

|---|---|

Produktname |

Hydroxy Saxagliptin-15N,D2 Hydrochloride |

Molekularformel |

C18H26ClN3O3 |

Molekulargewicht |

370.879 |

IUPAC-Name |

(1S,3S,5S)-2-[(2S)-2-amino-2-(3,5-dihydroxy-1-adamantyl)acetyl]-6,6-dideuterio-2-azabicyclo[3.1.0]hexane-3-(15N)carbonitrile;hydrochloride |

InChI |

InChI=1S/C18H25N3O3.ClH/c19-6-12-1-11-2-13(11)21(12)15(22)14(20)16-3-10-4-17(23,7-16)9-18(24,5-10)8-16;/h10-14,23-24H,1-5,7-9,20H2;1H/t10?,11-,12+,13+,14-,16?,17?,18?;/m1./s1/i2D2,19+1; |

InChI-Schlüssel |

WCCKQMJRTRWMMX-KMIYNVIPSA-N |

SMILES |

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)(CC(C5)(C4)O)O)N.Cl |

Synonyme |

(1S,3S,5S)-2-[(2S)-2-amino-2-(3,5-dihydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-2-Azabicyclo[3.1.0]hexane-3-carbonitrile-15N,D2 Hydrochloride; BMS 510849-15N,D2 Hydrochloride; 5-Hydroxy Saxagliptin-15N,D2 Hydrochloride; BMS 510849-15N,D2 Hydrochlorid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide](/img/structure/B570065.png)